molecular formula C9H8ClFO2 B15310737 1-(5-Chloro-3-fluoro-2-methoxyphenyl)ethanone

1-(5-Chloro-3-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B15310737
M. Wt: 202.61 g/mol
InChI Key: KFOKIYHIWLGZOQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-fluoro-2-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-3-fluoro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-chloro-3-fluoro-2-methoxyphenyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-3-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-3-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-fluoro-5-methoxyphenyl)ethan-1-one
  • 1-(5-Chloro-2-methoxyphenyl)ethan-1-one
  • 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one

Uniqueness: 1-(5-Chloro-3-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(5-chloro-3-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3

InChI Key

KFOKIYHIWLGZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)F)OC

Origin of Product

United States

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